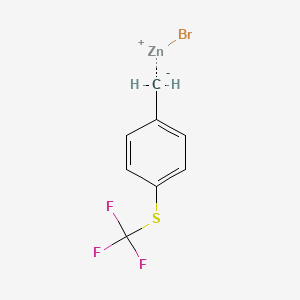
(4-(Trifluoromethylthio)benZyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Trifluoromethylthio)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable for its ability to introduce the 4-(trifluoromethylthio)benzyl group into various molecules, making it a versatile reagent in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (4-(trifluoromethylthio)benzyl)zinc bromide typically involves the reaction of 4-(trifluoromethylthio)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Trifluoromethylthio)benzyl bromide+Zn→(4-(Trifluoromethylthio)benzyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and concentration to achieve the desired 0.50 M concentration in tetrahydrofuran.
化学反应分析
Types of Reactions
(4-(Trifluoromethylthio)benzyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are typical electrophiles that react with this compound.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with aldehydes and ketones typically yield secondary and tertiary alcohols, respectively.
科学研究应用
Chemistry
In chemistry, (4-(trifluoromethylthio)benzyl)zinc bromide is used to introduce the 4-(trifluoromethylthio)benzyl group into various organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s ability to form carbon-carbon bonds makes it a valuable tool in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of (4-(trifluoromethylthio)benzyl)zinc bromide involves the transfer of the 4-(trifluoromethylthio)benzyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by palladium, which helps to stabilize the transition state and increase the reaction rate.
相似化合物的比较
Similar Compounds
- (4-(Trifluoromethyl)benzyl)zinc bromide
- (4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
(4-(Trifluoromethylthio)benzyl)zinc bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules that require specific functional groups for desired reactivity and stability.
属性
分子式 |
C8H6BrF3SZn |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methanidyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F3S.BrH.Zn/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
DKPDNAYKROBODW-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC=C(C=C1)SC(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



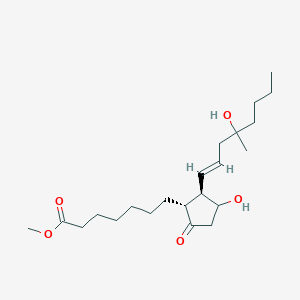


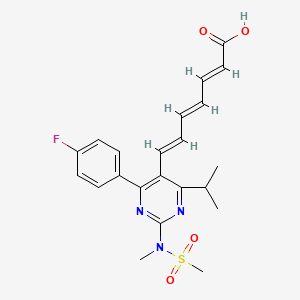
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
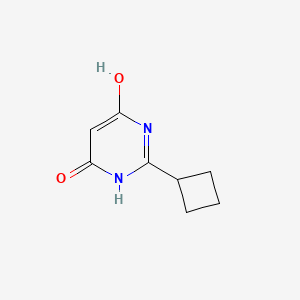
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)

![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)
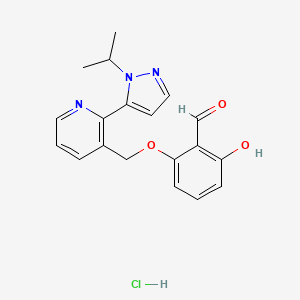

![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
